molecular formula C12-H18 B165249 Cyclododeca-1,5,9-triene CAS No. 4904-61-4

Cyclododeca-1,5,9-triene

Cat. No. B165249
CAS RN: 4904-61-4
M. Wt: 162.27 g/mol
InChI Key: ZOLLIQAKMYWTBR-UHFFFAOYSA-N
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Description

Cyclododeca-1,5,9-triene is a colorless liquid . It has a molecular formula of C12H18 . It is used to make other chemicals .


Synthesis Analysis

Cyclododeca-1,5,9-triene may react vigorously with strong oxidizing agents. It may react exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions . A study has shown that the interaction of cyclododeca-1,5,9-triene isomers with Ru3(CO)12 gives four complexes .


Molecular Structure Analysis

The molecular structure of Cyclododeca-1,5,9-triene can be represented by the formula C12H18 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Cyclododeca-1,5,9-triene may react vigorously with strong oxidizing agents. It may react exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions .


Physical And Chemical Properties Analysis

Cyclododeca-1,5,9-triene has a melting point of 33-35 °C (lit.), a boiling point of 237-238 °C (lit.), and a density of 0.89 g/mL at 20 °C (lit.) . Its vapor pressure is 12Pa at 20℃ and its refractive index is 1.5082 (estimate) .

Mechanism of Action

Target of Action

Cyclododeca-1,5,9-triene is a chemical compound that primarily targets the process of trimerization of butadiene . This process is technically the most important process giving access to medium-ring compounds .

Mode of Action

The compound interacts with its targets through a process known as selective trimerization . This process is catalyzed by TiCl4 and ethylaluminum sesquichloride . The interaction results in the formation of 1,5,9-cyclododecatriene .

Biochemical Pathways

The primary biochemical pathway affected by Cyclododeca-1,5,9-triene is the trimerization of butadiene . The downstream effects of this pathway include the production of laurolactam and polyamide-12, which are important specialty engineering plastics for automotive applications . It is also used for the production of macrocyclic musks and agrochemicals .

Pharmacokinetics

It’s known that the compound may react exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions .

Result of Action

The molecular and cellular effects of Cyclododeca-1,5,9-triene’s action primarily involve the formation of 1,5,9-cyclododecatriene . This compound is a key intermediate in the production of several important substances, including laurolactam, polyamide-12, macrocyclic musks, and certain agrochemicals .

Action Environment

The action, efficacy, and stability of Cyclododeca-1,5,9-triene can be influenced by various environmental factors. For instance, the presence of strong oxidizing agents can cause it to react vigorously . Additionally, the presence of catalysts or initiators can trigger exothermic addition polymerization reactions .

Safety and Hazards

Cyclododeca-1,5,9-triene is toxic by skin absorption and ingestion and irritating to skin and eyes . It may cause severe skin burns and eye damage . It may cause respiratory irritation and may cause an allergic skin reaction .

Future Directions

There are several isomers of 1,5,9-cyclododecatriene . Future research could explore these isomers and their properties. Additionally, the interaction of cyclododeca-1,5,9-triene isomers with other compounds could be investigated .

properties

IUPAC Name

cyclododeca-1,5,9-triene
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InChI

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2
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InChI Key

ZOLLIQAKMYWTBR-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=CCCC=C1
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Molecular Formula

C12H18
Record name 1,5,9-CYCLODODECATRIENE
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DSSTOX Substance ID

DTXSID8027581
Record name 1,5,9-Cyclododecatriene
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Molecular Weight

162.27 g/mol
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Physical Description

1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals., Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline]
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Boiling Point

447.8 °F at 760 mmHg (USCG, 1999), 240 °C at 101.3 kPa
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Flash Point

160 °F (USCG, 1999), 71 °C, 88 °C closed cup
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Density

0.8925 (USCG, 1999) - Less dense than water; will float, 0.89 at 20 °C/20 °C, Density: 0.84 g/cu cm at 100 °C
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Vapor Pressure

0.08 [mmHg]
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Product Name

Cyclododeca-1,5,9-triene

Color/Form

Colorless, Liquid

CAS RN

4904-61-4, 2765-29-9, 676-22-2, 706-31-0
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Melting Point

-0.4 °F (USCG, 1999), -17 °C
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Synthesis routes and methods

Procedure details

A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar was charged in a dry box with 0.17 g (0.20 mmol) of Ni2 (μ-PPh2)2 (PEt3)3, 10 ml of benzene and then capped. The capped bottle was removed from the dry box and 20.65 g (0.382 mol) of 1,3-butadiene was added. The bottle was heated in an oil bath as the contents were magnetically stirred. The temperature was gradually increased. After about one hour at a temperature of about 80° C. the pressure in the bottle was 93 psig. The absence of any observed pressure drop was taken to indicate that no significant reaction had yet ocurred. After heating for about 30 more minutes the temperature was about 118° C. and the pressure in the bottle about 160 psig. After one hour at this temperature, the pressure had fallen to 143 psig. The reaction mixture was then cooled. After being allowed to set at room temperature over the weekend the reaction mixture was heated to about 120° C. After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig. The reaction mixture was then cooled and an additional 19.23 g (0.356 mol) of 1,3-butadiene was added. The reaction mixture was then reheated to 120° C. After about 2 more hours at 120° C., the pressure again decreased to about 20 psig. The reaction mixture was then again cooled and a further 29.67 g (0.549 mol) of 1,3-butadiene was added. After heating this mixture for about two more hours at 120° C. the pressure dropped to about 38 psig. The reaction was then terminated although the solution still retained its homogeneous dark green appearance. The mixture was then exposed to air to destroy the catalyst and filtered. The filtrate was distilled to afford 28.7 g of 1,5-cyclooctadiene, 5.7 g of 1,5,9-cyclododecatriene, and other products.
[Compound]
Name
(μ-PPh2)2 (PEt3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20.65 g
Type
reactant
Reaction Step Two
Quantity
19.23 g
Type
reactant
Reaction Step Three
Quantity
29.67 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclododeca-1,5,9-triene
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Cyclododeca-1,5,9-triene
Reactant of Route 3
Cyclododeca-1,5,9-triene
Reactant of Route 4
Cyclododeca-1,5,9-triene
Reactant of Route 5
Cyclododeca-1,5,9-triene
Reactant of Route 6
Cyclododeca-1,5,9-triene

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